molecular formula C8H11O2PS B1360340 O,O-Dimethyl phenylphosphonothioate CAS No. 6840-11-5

O,O-Dimethyl phenylphosphonothioate

Cat. No.: B1360340
CAS No.: 6840-11-5
M. Wt: 202.21 g/mol
InChI Key: ANZBDDNZDYFTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Dimethyl phenylphosphonothioate is an organophosphorus compound with the molecular formula C8H11O2PS. It is a member of the phosphonothioate class of chemicals, which are known for their use in various applications, including as insecticides. This compound is characterized by the presence of a phenyl group attached to a phosphonothioate moiety, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(S)Cl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{PhP(S)(OCH}_3)_2 + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethyl phenylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O-Dimethyl phenylphosphonothioate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of O,O-Dimethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to prolonged nerve impulses and eventual neurotoxicity. This mechanism is similar to other organophosphorus compounds used as insecticides .

Comparison with Similar Compounds

Uniqueness: O,O-Dimethyl phenylphosphonothioate is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

dimethoxy-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZBDDNZDYFTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218533
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-11-5
Record name O,O-Dimethyl P-phenylphosphonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6840-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Dimethyl phenylphosphonothioate
Reactant of Route 2
Reactant of Route 2
O,O-Dimethyl phenylphosphonothioate
Reactant of Route 3
O,O-Dimethyl phenylphosphonothioate
Reactant of Route 4
O,O-Dimethyl phenylphosphonothioate
Reactant of Route 5
O,O-Dimethyl phenylphosphonothioate
Reactant of Route 6
O,O-Dimethyl phenylphosphonothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.